5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione

Catalog No.
S6877812
CAS No.
1171916-79-2
M.F
C5H3F3N2O2
M. Wt
180.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione

CAS Number

1171916-79-2

Product Name

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione

IUPAC Name

5-(trifluoromethyl)-5H-pyrimidine-2,4-dione

Molecular Formula

C5H3F3N2O2

Molecular Weight

180.08 g/mol

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12)

InChI Key

MRXNHQUYKAKAAG-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=O)C1C(F)(F)F

Canonical SMILES

C1=NC(=O)NC(=O)C1C(F)(F)F

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is a chemical compound with the molecular formula C5H3F3N2O2C_5H_3F_3N_2O_2 and a molecular weight of approximately 180.08 g/mol. This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 5-position and two carbonyl groups at the 2 and 4 positions, making it part of the pyrimidinedione class. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and biological activity, which is often beneficial in pharmaceutical applications .

Probe for DNA and RNA Function

  • Hydrogen Bonding: The trifluoromethyl group alters TFT's hydrogen bonding pattern compared to uracil. This allows researchers to study the role of specific hydrogen bonds in DNA and RNA structure and function . By incorporating TFT into synthetic nucleic acids, scientists can probe how these altered interactions affect processes like transcription and translation.

Antimetabolite in Cancer Research

  • Thymidylate Synthase Inhibition: TFT can act as an antimetabolite, a molecule that disrupts normal cellular processes. In cancer research, TFT has been investigated for its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . By blocking this enzyme, TFT can potentially hinder cancer cell proliferation.

Potential Therapeutic Applications

  • Antiviral Activity: Studies suggest that TFT may possess antiviral properties. The mechanism of action is not fully understood, but it might involve interference with viral replication or inhibition of viral enzymes . Further research is needed to explore TFT's potential as an antiviral agent.
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can react with amines or alcohols under acidic or basic conditions to form substituted derivatives.
  • Cyclization: It can participate in cyclization reactions to form more complex heterocycles when reacted with appropriate reagents .

Research indicates that 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione exhibits significant biological activity, particularly as an antibacterial agent. Its structural similarity to other pyrimidine derivatives allows it to inhibit specific enzymes crucial for bacterial survival. For instance, it has been studied for its potential to inhibit flavin-dependent thymidylate synthase, an enzyme involved in DNA synthesis in certain pathogens . Additionally, compounds within this class have shown promise in anticancer activity due to their ability to interfere with cellular proliferation pathways .

The synthesis of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione can be achieved through several methods:

  • Refluxing with Trifluoroacetic Anhydride: This method involves reacting pyrimidinediones with trifluoroacetic anhydride under reflux conditions.
  • One-Pot Reactions: Recent methodologies have focused on environmentally friendly one-pot reactions that utilize mild conditions and minimal reagents to synthesize derivatives efficiently .
  • Cyclization from Precursors: Starting from simpler pyrimidine derivatives, cyclization reactions can lead to the formation of the desired compound through various catalytic pathways .

The unique properties of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione make it valuable in multiple fields:

  • Pharmaceuticals: It is explored as a potential lead compound for developing new antibacterial and anticancer drugs.
  • Agriculture: Its derivatives may serve as agrochemicals due to their biological activity against plant pathogens.
  • Material Science: The compound's stability and reactivity make it suitable for developing advanced materials .

Studies on the interactions of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione with biological targets have revealed insights into its mechanism of action. For example:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes such as flavin-dependent thymidylate synthase effectively.
  • Binding Affinity Studies: Molecular docking studies indicate favorable interactions with target proteins, suggesting potential for drug design applications .

Several compounds share structural similarities with 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Methylpyrimidine-2,4(1H,3H)-dione0.77Methyl group instead of trifluoromethyl; different biological profile.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde0.70Contains an aldehyde group; different reactivity patterns.
2-Hydroxy-6-trifluoromethylpyrimidine0.67Hydroxy group introduces different solubility characteristics.
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione0.63Additional aromatic substituents affecting electronic properties.

These comparisons highlight the unique trifluoromethyl substitution in the compound of interest and its implications for biological activity and chemical behavior .

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

180.01466183 g/mol

Monoisotopic Mass

180.01466183 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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